molecular formula C22H17N3O2S2 B7697488 (5E)-3-Acetyl-2-imino-5-{[6-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one

(5E)-3-Acetyl-2-imino-5-{[6-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one

Cat. No.: B7697488
M. Wt: 419.5 g/mol
InChI Key: OQSLJCSDVRBPDY-PTOVGEMASA-N
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Description

(5E)-3-Acetyl-2-imino-5-{[6-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-Acetyl-2-imino-5-{[6-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-methyl-2-(phenylsulfanyl)quinoline-3-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-Acetyl-2-imino-5-{[6-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imino or thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

(5E)-3-Acetyl-2-imino-5-{[6-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5E)-3-Acetyl-2-imino-5-{[6-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It may inhibit specific enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with DNA or proteins, disrupting normal cellular functions and leading to its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Quinoline Derivatives: Compounds containing the quinoline moiety.

    Phenylsulfanyl Compounds: Compounds with a phenylsulfanyl group.

Uniqueness

(5E)-3-Acetyl-2-imino-5-{[6-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-1,3-thiazolidin-4-one is unique due to its combination of these functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(5E)-3-acetyl-2-imino-5-[(6-methyl-2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S2/c1-13-8-9-18-15(10-13)11-16(20(24-18)28-17-6-4-3-5-7-17)12-19-21(27)25(14(2)26)22(23)29-19/h3-12,23H,1-2H3/b19-12+,23-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSLJCSDVRBPDY-PTOVGEMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)SC3=CC=CC=C3)C=C4C(=O)N(C(=N)S4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)SC3=CC=CC=C3)/C=C/4\C(=O)N(C(=N)S4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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